molecular formula C12H15BrOS B14035998 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one

1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one

Cat. No.: B14035998
M. Wt: 287.22 g/mol
InChI Key: UBMCMRACSNCXSB-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15BrOS It is a brominated ketone with a phenyl ring substituted with ethyl and methylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the bromination of 3-(3-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products

    Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or ethers.

    Reduction: 3-(3-ethyl-2-(methylthio)phenyl)propan-2-ol.

    Oxidation: 1-Bromo-3-(3-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Bromo-3-(3-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.

Scientific Research Applications

1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(2-ethyl-3-(methylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.

    3-Bromo-1-(2-(4-chlorophenyl)-1-methyl-2-oxoethyl)pyridinium: Contains a pyridinium ring and a chlorophenyl group.

Uniqueness

1-Bromo-3-(3-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C12H15BrOS

Molecular Weight

287.22 g/mol

IUPAC Name

1-bromo-3-(3-ethyl-2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C12H15BrOS/c1-3-9-5-4-6-10(12(9)15-2)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3

InChI Key

UBMCMRACSNCXSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC(=O)CBr)SC

Origin of Product

United States

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